molecular formula C8H10BrN3 B3190699 GUANIDINE, (p-BROMOBENZYL)- CAS No. 46123-79-9

GUANIDINE, (p-BROMOBENZYL)-

Cat. No. B3190699
CAS RN: 46123-79-9
M. Wt: 228.09 g/mol
InChI Key: GNMZIDYNHABLBD-UHFFFAOYSA-N
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Description

Guanidine is an organic compound with the formula HN=C(NH2)2. It was first prepared by Adolph Strecker in 1861 from guanine, which had been obtained from guano . The compound has been detected in small amounts in a variety of plant and animal products . Guanidine and its derivatives play a crucial role in the metabolism of living organisms .


Synthesis Analysis

Guanidine is readily prepared from calcium cyanamide. This, when heated with water, gives dicyandiamide, which gives a good yield of guanidine when fused with an ammonium salt . A variety of other syntheses are known, some of which—the reduction of tetranitromethane and the action of ammonia on carbonyl chloride, for example—give a simple indication of the constitution of the compound .


Molecular Structure Analysis

From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . Since the guanidine molecule has six π-electrons at the bonding orbitals, the so-called Y-delocalization takes place, which determines the high molecule stability similar to those of aromatic systems .


Chemical Reactions Analysis

The guanidine derivatives are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners . The potential of catalytic guanidine or guanidinate metal complexes to catalyze unique chemical transformations is immensely promising .


Physical And Chemical Properties Analysis

Guanidine is a colorless crystalline solid that absorbs water and carbon dioxide from the air and is thus not easy to prepare pure . Guanidine as a base is much stronger than the majority of organic bases; its aqueous solutions have a conductivity approaching that of the alkali hydroxides and it forms stable salts even with acids as weak as boric and silicic acids .

Mechanism of Action

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Guanidine can cause severe gastrointestinal symptoms (nausea, vomiting, and diarrhea), bone marrow suppression, renal insufficiency, and other hematologic abnormalities (anemia, leucopenia) . Severe guanidine intoxication is characterized by nervous hyperirritability, fibrillary tremors, and convulsive contractions of muscle, salivation, vomiting, diarrhea, hypoglycemia, and circulatory disturbances .

Future Directions

The powerful synthetic potential of guanidine and its derivatives is being correlated with a new stage of development of the chemistry of organoelement compounds . The guanidine derivatives serve as a basis for the creation of modern smart materials .

properties

CAS RN

46123-79-9

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]guanidine

InChI

InChI=1S/C8H10BrN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)

InChI Key

GNMZIDYNHABLBD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=C(N)N)Br

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)Br

Other CAS RN

46123-79-9

Origin of Product

United States

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